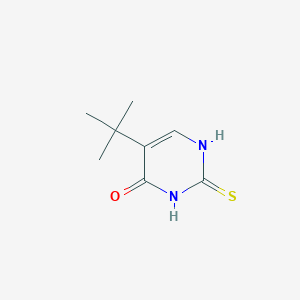![molecular formula C13H17NO2 B13684639 Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)
Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a phenyl ring substituted with a methyl group and a methylcyclopropoxy group, as well as an acetamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide typically involves the reaction of 2-methyl-4-(1-methylcyclopropoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, where the aniline derivative is treated with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to promote the formation of the acetamide product.
Industrial Production Methods
In an industrial setting, the production of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学研究应用
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide: Unique due to the presence of the methylcyclopropoxy group.
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]amine: Lacks the acetamide group, resulting in different chemical properties.
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]methanamide: Similar structure but with a methanamide group instead of an acetamide group.
Uniqueness
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both a methylcyclopropoxy group and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
N-[2-methyl-4-(1-methylcyclopropyl)oxyphenyl]acetamide |
InChI |
InChI=1S/C13H17NO2/c1-9-8-11(16-13(3)6-7-13)4-5-12(9)14-10(2)15/h4-5,8H,6-7H2,1-3H3,(H,14,15) |
InChI 键 |
UBNNBWOQIPOGHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC2(CC2)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


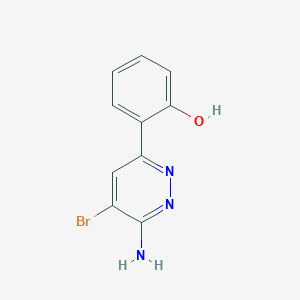
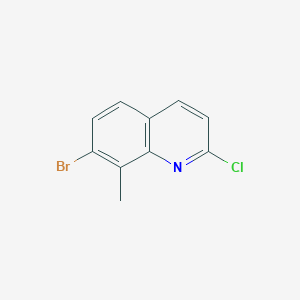
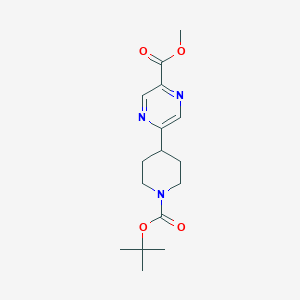
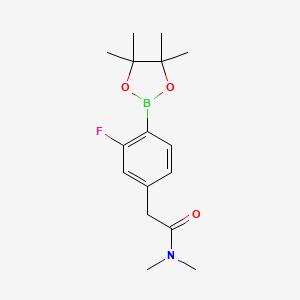
![6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13684574.png)
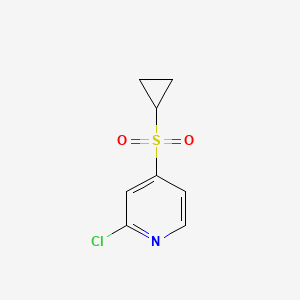
![5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13684589.png)
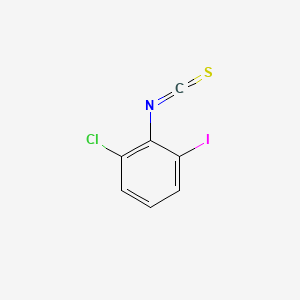
![(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V)](/img/structure/B13684594.png)
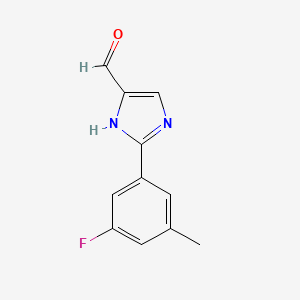


![1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13684618.png)
